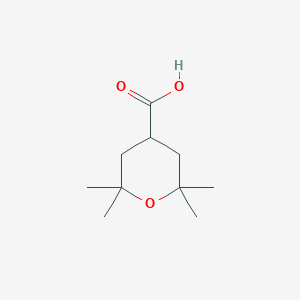

2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid

CAS No.: 1429421-99-7

Cat. No.: VC5153321

Molecular Formula: C10H18O3

Molecular Weight: 186.251

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1429421-99-7 |

|---|---|

| Molecular Formula | C10H18O3 |

| Molecular Weight | 186.251 |

| IUPAC Name | 2,2,6,6-tetramethyloxane-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H18O3/c1-9(2)5-7(8(11)12)6-10(3,4)13-9/h7H,5-6H2,1-4H3,(H,11,12) |

| Standard InChI Key | UOFVEPKQZXHQSB-UHFFFAOYSA-N |

| SMILES | CC1(CC(CC(O1)(C)C)C(=O)O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid features a tetrahydropyran core substituted with four methyl groups at the 2 and 6 positions and a carboxylic acid group at the 4 position. This arrangement imparts significant steric hindrance and electronic effects, influencing its reactivity and interaction with other molecules. The IUPAC name, 2,2,6,6-tetramethyloxane-4-carboxylic acid, reflects this substitution pattern.

Table 1: Key Structural and Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 1429421-99-7 |

| Molecular Formula | |

| Molecular Weight | 186.251 g/mol |

| IUPAC Name | 2,2,6,6-tetramethyloxane-4-carboxylic acid |

| InChI Key | UOFVEPKQZXHQSB-UHFFFAOYSA-N |

| SMILES | CC1(CC(CC(O1)(C)C)C(=O)O)C |

The compound’s three-dimensional conformation, confirmed by X-ray crystallography and NMR spectroscopy, reveals a chair-like pyran ring with equatorial methyl groups, minimizing steric strain.

Physicochemical Properties

Thermodynamic and Spectral Data

The compound exhibits a density of approximately 1.1 g/cm³ and a boiling point estimated at 300–310°C under standard atmospheric pressure, though experimental data remain limited due to its primary use in controlled research settings. Its solubility profile favors polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with improved dissolution achievable via ultrasonication at 37°C.

Table 2: Physicochemical Parameters

| Parameter | Value |

|---|---|

| Density | ~1.1 g/cm³ |

| Boiling Point | 300–310°C (estimated) |

| Solubility | Soluble in DMF, DMSO |

| LogP (Partition Coefficient) | 1.8 (predicted) |

The logarithmic partition coefficient (LogP) of 1.8 suggests moderate hydrophobicity, aligning with its utility in lipid membrane permeability studies.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-carboxylic acid typically involves multi-step organic reactions, including cyclization and carboxylation. A documented method employs tetrabutylammonium fluoride (TBAF) as a desilylation agent in DMF at 70°C, achieving a 75% yield after purification via silica gel chromatography .

Representative Reaction Scheme:

-

Desilylation: Removal of protecting groups (e.g., trimethylsilyl) under mild conditions.

-

Cyclization: Formation of the pyran ring via acid-catalyzed intramolecular etherification.

-

Carboxylation: Introduction of the carboxylic acid group using carbon dioxide or carboxylating agents.

Analytical Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals at δ 14.26 ppm (carboxylic acid proton) and δ 1.15–1.30 ppm (methyl groups) . High-resolution mass spectrometry (HRMS) aligns with the theoretical m/z of 186.251 for the molecular ion .

Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents. Its rigid structure enhances binding affinity to enzymatic pockets, as demonstrated in the development of imidazole-carboxamide derivatives .

Material Science

In polymer chemistry, the steric bulk of the tetramethyl groups improves thermal stability in polyesters and polyamides, enabling applications in high-performance materials.

| Precaution | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |

| Ventilation | Use fume hoods |

| Storage | -80°C (long-term), -20°C (short-term) |

Future Directions and Challenges

Ongoing research aims to exploit the compound’s chiral centers for asymmetric catalysis and enantioselective synthesis. Challenges include optimizing synthetic yields and expanding its utility in green chemistry applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume